Br-PEG3-CH2COOH

Description

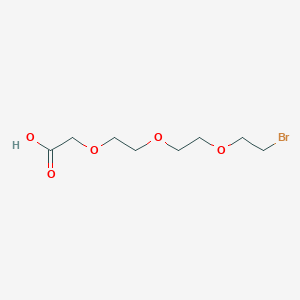

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO5/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTZZZWRXHWCSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCBr)OCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Br-PEG3-CH2COOH

For researchers, scientists, and professionals in the field of drug development, understanding the molecular architecture and functional characteristics of crosslinking agents is paramount. This guide provides a detailed examination of Br-PEG3-CH2COOH, a heterobifunctional linker integral to the advancement of bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).

Core Structure and Chemical Identity

Br-PEG3-CH2COOH is a polyethylene glycol (PEG)-based derivative characterized by a terminal bromide (Br) group and a carboxylic acid (-COOH) group. The "PEG3" designation indicates the presence of three repeating ethylene glycol units, which impart hydrophilicity to the molecule, enhancing its solubility in aqueous environments.[1][2]

Two closely related structures are often referred to as Br-PEG3-acid or Br-PEG3-CH2COOH, which differ by a single methylene group in the chain. The more precisely defined structure, 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetic acid, corresponds to the IUPAC name for one of the common variants of this linker.[3] This bifunctionality is key to its utility, with the bromide serving as a reactive site for nucleophilic substitution and the carboxylic acid enabling amide bond formation with primary amines.[1][4]

A visual representation of the chemical structure is provided below:

References

In-Depth Technical Guide: Br-PEG3-CH2COOH for Advanced Bioconjugation

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility, and applications of Br-PEG3-CH2COOH, a heterobifunctional PEG linker. It is designed to serve as a critical resource for researchers in drug development, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Overview of Br-PEG3-CH2COOH

Br-PEG3-CH2COOH, with the IUPAC name 2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)acetic acid, is a versatile chemical tool used extensively in bioconjugation. It is characterized by a polyethylene glycol (PEG) spacer of three units, which imparts hydrophilicity and flexibility to the molecules it connects. The molecule is bifunctional, featuring a terminal carboxylic acid group on one end and a bromo group on the other. This unique structure allows for sequential or orthogonal conjugation to different functional groups, making it an ideal linker for constructing complex biomolecules.[1]

The hydrophilic PEG chain can enhance the aqueous solubility of conjugated molecules and reduce non-specific binding, while the terminal functional groups provide reactive handles for covalent bond formation.[1][2]

Chemical and Physical Properties

The precise experimental determination of all physical properties for Br-PEG3-CH2COOH is not widely published. The data presented below is a consolidation of information from various suppliers and predicted values for structurally similar compounds.

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)acetic acid | |

| Synonyms | Bromo-PEG3-acid, Br-PEG3-Carboxylic acid | |

| CAS Number | 1346502-15-5 | |

| Chemical Formula | C8H15BrO5 | |

| Molecular Weight | 271.11 g/mol | |

| Appearance/Physical Form | Liquid | |

| Purity | Typically ≥95% | |

| Boiling Point | 345.0 ± 22.0 °C (Predicted for Bromo-PEG2-acetic acid) | |

| Density | 1.533 ± 0.06 g/cm³ (Predicted for Bromo-PEG2-acetic acid) | |

| pKa of Carboxylic Acid | Estimated 3-5 (By analogy to bromoacetic acid and other PEG acids) |

Solubility

The PEG component of Br-PEG3-CH2COOH renders it soluble in a range of common laboratory solvents. This property is advantageous for bioconjugation reactions, which are often performed in aqueous buffers but may require organic co-solvents to dissolve other reaction components.

| Solvent | Solubility | Source(s) |

| Water | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Dichloromethane (DCM) | Soluble |

Applications in Drug Development

Br-PEG3-CH2COOH is a key building block in modern drug development, primarily serving as a linker in PROTACs and ADCs.

PROTAC Linkers

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker is a critical component that connects the target-binding ligand to the E3 ligase ligand. The length, flexibility, and solubility of the linker, provided by the PEG3 chain in this case, are crucial for enabling the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). PEG linkers are the most common type used in PROTAC synthesis due to their ability to improve solubility and be easily modified.

ADC Linkers

In Antibody-Drug Conjugates, the linker connects a potent cytotoxic payload to a monoclonal antibody. The linker's stability is paramount; it must be stable enough to prevent premature drug release in systemic circulation but allow for the release of the payload once the ADC has reached the target tumor cells. The bifunctional nature of Br-PEG3-CH2COOH allows for the attachment of the payload via one end and conjugation to the antibody (often to lysine residues) via the other, creating a stable and effective ADC.

Chemical Reactivity and Functional Groups

The utility of Br-PEG3-CH2COOH stems from its two distinct reactive termini, allowing for controlled, stepwise conjugation.

-

Bromo Group (-Br): This end of the molecule acts as a good leaving group. It readily undergoes nucleophilic substitution reactions, most commonly with thiol groups (sulfhydryls) found in cysteine residues of proteins, to form a stable thioether bond.

-

Carboxylic Acid Group (-COOH): The carboxyl group can be activated to form a reactive ester, which then couples with primary amines (e.g., on lysine residues or the N-terminus of a protein) to form a highly stable amide bond. This is a widely used and robust method for protein conjugation.

Representative Experimental Protocols

The following are generalized protocols for the two-step conjugation of Br-PEG3-CH2COOH to a protein. Researchers should optimize reaction conditions (e.g., stoichiometry, pH, reaction time) for their specific application.

Step 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the conjugation of the carboxylic acid terminus of Br-PEG3-CH2COOH to primary amines on a target biomolecule (e.g., Protein-NH2).

Materials:

-

Br-PEG3-CH2COOH

-

Protein-NH2 (in a suitable buffer, e.g., PBS or MES)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Reagent (e.g., hydroxylamine, Tris, or glycine)

-

Desalting column for purification

Procedure:

-

Prepare Reagents: Equilibrate all reagents to room temperature. Prepare a stock solution of Br-PEG3-CH2COOH (e.g., 100 mM) in anhydrous DMF or DMSO. Prepare fresh stock solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in Activation Buffer or anhydrous solvent.

-

Activate Carboxylic Acid: In a microcentrifuge tube, add a 10-50 fold molar excess of Br-PEG3-CH2COOH to the Protein-NH2 solution.

-

Add Coupling Reagents: Add EDC and NHS to the reaction mixture. A common molar ratio is 1:1.5:1.2 (Protein-NH2 : EDC : NHS). The use of NHS or Sulfo-NHS stabilizes the reactive intermediate, increasing coupling efficiency.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quench Reaction: Stop the reaction by adding a quenching reagent (e.g., hydroxylamine to a final concentration of 10 mM) to hydrolyze any unreacted NHS esters.

-

Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS). The resulting product is Protein-NH-CO-CH2-PEG3-Br.

Step 2: Nucleophilic Substitution of Bromo Group

This protocol describes the conjugation of the bromo-terminus of the purified product from Step 1 (Protein-NH-CO-CH2-PEG3-Br) to a thiol-containing molecule (e.g., a cysteine residue on another protein or a small molecule drug).

Procedure:

-

Ensure the thiol-containing molecule is reduced and ready for reaction.

-

Mix the purified Protein-NH-CO-CH2-PEG3-Br with the thiol-containing molecule in a suitable buffer (e.g., PBS, pH 7.0-7.5). A slight molar excess of the thiol molecule may be required.

-

Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

-

Purify the final conjugate using a desalting column or size-exclusion chromatography to remove any unreacted components.

Mechanism of Action in a PROTAC

The following diagram illustrates the catalytic cycle of a PROTAC utilizing a linker like Br-PEG3-CH2COOH.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of Br-PEG3-CH2COOH.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation and contact with skin and eyes.

-

Storage: Store in a tightly sealed container under an inert atmosphere. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended. Avoid exposure to oxidizing agents, heat, and flames.

-

Safety: While some safety data sheets classify the pure substance as non-hazardous, related compounds carry warnings for being harmful if swallowed and causing serious eye damage. Standard safe laboratory practices should always be followed. In case of contact, wash the affected area with copious amounts of water and seek medical attention if irritation persists.

References

An In-Depth Technical Guide to the Br-PEG3-CH2COOH Linker: Mechanism of Action and Applications in Targeted Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the rapidly advancing field of targeted therapeutics, the strategic selection of chemical linkers is paramount to the efficacy and success of novel drug modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the Br-PEG3-CH2COOH linker, a heterobifunctional molecule increasingly utilized in the synthesis of these complex therapeutic agents. We will delve into its core mechanism of action, detailing the reactivity of its functional groups, and present its applications with a focus on PROTACs for targeted protein degradation. This guide offers a compilation of quantitative data from relevant studies, detailed experimental protocols, and visual diagrams to elucidate key pathways and workflows, serving as a vital resource for researchers in the field.

Introduction: The Critical Role of Linkers in Targeted Therapies

The paradigm of modern drug development is shifting from systemic, often indiscriminate, treatments to highly targeted therapies that can selectively act on diseased cells or specific proteins. This precision is largely achieved through sophisticated molecular constructs like ADCs and PROTACs. The linker, a seemingly simple component connecting the targeting moiety to the payload or the E3 ligase ligand, is a critical determinant of the overall performance of these drugs.[1] An ideal linker must be stable in circulation to prevent premature payload release, yet facilitate efficient execution of its therapeutic function at the target site.[1]

The Br-PEG3-CH2COOH linker has emerged as a valuable tool in the medicinal chemist's arsenal. Its defined structure, featuring a bromo group, a three-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid, offers a versatile platform for bioconjugation.[2]

Physicochemical Properties and Structure of Br-PEG3-CH2COOH

The Br-PEG3-CH2COOH linker is a heterobifunctional molecule designed for sequential or orthogonal conjugation strategies. Its structure is characterized by three key components, each contributing to its overall functionality.

| Property | Value | Reference |

| Molecular Formula | C8H15BrO5 | |

| Molecular Weight | 271.11 g/mol | |

| CAS Number | 1346502-15-5 | |

| Appearance | Varies (typically a solid or oil) | |

| Solubility | Soluble in organic solvents such as DMSO and DMF. The PEG chain enhances aqueous solubility of the final conjugate. |

Structural Components and Their Functions:

-

Bromo Group (-Br): This functional group serves as a reactive handle for nucleophilic substitution reactions. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles such as thiols (-SH) and, to a lesser extent, amines (-NH2). This reactivity is often exploited for conjugation to cysteine residues on proteins or thiol-containing molecules.

-

Polyethylene Glycol (PEG) Chain (-PEG3-): The three-unit PEG spacer offers several advantages. Firstly, it provides a defined spatial separation between the two conjugated molecules, which is crucial for minimizing steric hindrance and allowing each component to adopt its optimal conformation for biological activity. Secondly, the hydrophilic nature of the PEG chain can significantly improve the aqueous solubility and reduce aggregation of the final conjugate, which is particularly beneficial when dealing with hydrophobic payloads or ligands. The flexibility of the PEG chain can also be advantageous in facilitating the formation of the ternary complex in PROTACs.

-

Carboxylic Acid Group (-CH2COOH): The terminal carboxylic acid provides a versatile anchor point for conjugation to primary amines, such as the side chain of lysine residues on proteins or amine-containing small molecules. This reaction typically proceeds via the formation of a stable amide bond, which requires activation of the carboxylic acid, commonly with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Mechanism of Action as a Linker

The utility of Br-PEG3-CH2COOH as a linker lies in the distinct reactivity of its two terminal functional groups, allowing for a controlled, stepwise conjugation process.

Amide Bond Formation via the Carboxylic Acid

The carboxylic acid moiety is typically the first point of attachment in a multi-step synthesis. It reacts with primary amines to form a highly stable amide bond. This reaction is not spontaneous and requires the activation of the carboxyl group to a more reactive species.

General Reaction Scheme:

-

Activation: The carboxylic acid is reacted with a coupling agent, such as EDC, in the presence of an activator, like NHS or sulfo-NHS, to form an amine-reactive NHS ester.

-

Conjugation: The NHS ester readily reacts with a primary amine-containing molecule (e.g., an E3 ligase ligand in PROTAC synthesis) at a slightly alkaline pH (typically 7.2-8.5) to form a stable amide linkage.

This two-step process is highly efficient and is a cornerstone of bioconjugation chemistry.

Nucleophilic Substitution at the Bromo Group

Once the first molecule is attached via the carboxylic acid, the bromo group becomes the reactive site for the second conjugation. The carbon atom attached to the bromine is electrophilic and is susceptible to attack by a nucleophile.

General Reaction Scheme:

The bromo-terminated intermediate is reacted with a molecule containing a strong nucleophile, most commonly a thiol group (-SH). The thiol attacks the carbon, displacing the bromide ion and forming a stable thioether bond. This reaction is frequently used to attach the linker to cysteine residues on a protein or to a thiol-containing warhead.

Application in PROTACs for Targeted Protein Degradation

A primary application of the Br-PEG3-CH2COOH linker is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a pivotal role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient protein degradation.

Role of the PEG3 Linker in PROTAC Efficacy

The length and composition of the linker are critical for PROTAC activity. A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible. The PEG3 linker offers a balance of flexibility and length that has proven effective in numerous PROTAC designs.

The hydrophilic nature of the PEG linker can also improve the physicochemical properties of the PROTAC, such as solubility and cell permeability, which are often challenging for these relatively large molecules.

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs synthesized with the Br-PEG3-CH2COOH linker function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).

Figure 1: General mechanism of action for a PROTAC.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of a PROTAC using the Br-PEG3-CH2COOH linker. These protocols are intended as a guide and may require optimization for specific applications.

Synthesis of a PROTAC Targeting BRD4

This protocol describes a general approach for synthesizing a BRD4-targeting PROTAC, such as ARV-771, which utilizes a derivative of the Br-PEG3-CH2COOH linker to connect a BRD4 inhibitor to a VHL E3 ligase ligand.

Step 1: Amide Coupling of Br-PEG3-CH2COOH to a VHL Ligand

Figure 2: Amide coupling reaction workflow.

-

Reagents and Materials:

-

Br-PEG3-CH2COOH

-

VHL E3 ligase ligand with a free primary amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

DIPEA (N,N-Diisopropylethylamine)

-

Standard laboratory glassware and magnetic stirrer

-

HPLC for purification

-

-

Procedure:

-

Dissolve Br-PEG3-CH2COOH (1.0 eq) in anhydrous DMF.

-

Add EDC (1.2 eq) and NHS (1.2 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve the VHL ligand (1.0 eq) and DIPEA (2.0 eq) in anhydrous DMF.

-

Add the activated linker solution to the VHL ligand solution dropwise.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and purify the product by reverse-phase HPLC to obtain the bromo-PEG3-VHL intermediate.

-

Step 2: Nucleophilic Substitution with a BRD4 Inhibitor

Figure 3: Nucleophilic substitution reaction workflow.

-

Reagents and Materials:

-

Bromo-PEG3-VHL intermediate

-

BRD4 inhibitor with a nucleophilic group (e.g., a phenol or thiol)

-

Potassium carbonate (K2CO3) or another suitable base

-

Acetonitrile

-

Standard laboratory glassware and magnetic stirrer

-

HPLC for purification

-

-

Procedure:

-

Dissolve the bromo-PEG3-VHL intermediate (1.0 eq) and the BRD4 inhibitor (1.1 eq) in acetonitrile.

-

Add K2CO3 (2.0-3.0 eq) to the mixture.

-

Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by LC-MS.

-

After completion, cool the reaction to room temperature, filter off the base, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by reverse-phase HPLC to yield the final PROTAC.

-

Characterization: The final product should be characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

In Vitro Evaluation of PROTAC Efficacy

Western Blot for Protein Degradation

This protocol is to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

-

Cell Culture and Treatment:

-

Plate cells (e.g., a cancer cell line expressing BRD4) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified period (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4 °C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

-

Quantitative Data Presentation:

The results of the western blot can be used to determine the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation achieved).

| PROTAC | Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Compound 15 | PEG-based | BRD4 | MV4-11 | 0.25 | >95 | |

| Compound 15 | PEG-based | BRD4 | RS4-11 | 3.15 | >95 | |

| ARV-771 | PEG-based | BRD2, BRD3, BRD4 | 22Rv1 | <5 | >90 |

Conclusion

The Br-PEG3-CH2COOH linker is a versatile and valuable tool in the development of targeted therapeutics, particularly PROTACs. Its well-defined structure and heterobifunctional nature allow for controlled and efficient synthesis of complex bioconjugates. The integrated PEG spacer provides crucial benefits in terms of solubility, spatial orientation, and overall physicochemical properties of the final molecule. As the field of targeted protein degradation continues to expand, the rational design and application of linkers like Br-PEG3-CH2COOH will remain a key factor in the successful translation of these innovative therapies from the laboratory to the clinic. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this important chemical entity.

References

An In-depth Technical Guide to the Synthesis and Characterization of Br-PEG3-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-bromo-2-(2-(2-carboxymethoxy)ethoxy)ethoxy)ethane (Br-PEG3-CH2COOH). This heterobifunctional linker is of significant interest in the fields of bioconjugation and drug delivery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document details a plausible synthetic route, purification methods, and in-depth characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and reproducibility in a research setting.

Introduction

Br-PEG3-CH2COOH is a versatile chemical tool possessing a terminal bromine atom and a carboxylic acid, connected by a flexible and hydrophilic triethylene glycol (PEG3) spacer. The bromide serves as a reactive handle for alkylation reactions, readily engaging with nucleophiles such as thiols, while the carboxylic acid can be activated to form stable amide bonds with primary amines. This orthogonal reactivity, combined with the solubility-enhancing properties of the PEG chain, makes it an invaluable linker for covalently connecting distinct molecular entities, such as a target-binding ligand and an E3 ligase ligand in a PROTAC molecule.

Synthesis of Br-PEG3-CH2COOH

The synthesis of Br-PEG3-CH2COOH can be achieved through a multi-step process. A plausible and common approach involves the protection of a bromo-alcohol, followed by a Williamson ether synthesis with a protected acetic acid derivative, and subsequent deprotection. A detailed, representative protocol is provided below.

Synthetic Pathway

A logical workflow for the synthesis is depicted in the following diagram:

A Technical Guide to Br-PEG3-CH2COOH: A Versatile Linker for Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 1-(2-bromoethoxy)-2-(2-(carboxymethoxy)ethoxy)ethane, commonly known as Br-PEG3-CH2COOH. This heterobifunctional linker is a critical component in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to selectively eliminate disease-causing proteins. This document details its chemical properties, reliable suppliers, purchasing options, and a representative protocol for its application in PROTAC synthesis.

Introduction to Br-PEG3-CH2COOH in PROTAC Technology

PROTACs are novel chemical entities that function by inducing the degradation of specific target proteins within a cell. They achieve this by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The linker connecting the target protein ligand and the E3 ligase ligand is a crucial determinant of a PROTAC's efficacy.

Br-PEG3-CH2COOH is a popular choice for a PROTAC linker due to its defined length, flexibility, and orthogonal reactivity. The three-unit polyethylene glycol (PEG) chain enhances the aqueous solubility and pharmacokinetic properties of the resulting PROTAC molecule. The molecule's key feature is its bifunctionality:

-

Carboxylic Acid (-COOH): This functional group allows for the straightforward formation of a stable amide bond with a primary or secondary amine on the target protein ligand. This reaction is typically facilitated by common peptide coupling reagents.

-

Bromo (-Br) Group: The alkyl bromide serves as a reactive handle for nucleophilic substitution. It can readily react with nucleophiles such as amines or thiols present on the E3 ligase ligand, forming a stable covalent bond.

This orthogonal reactivity enables a sequential and controlled synthesis of the PROTAC molecule.

Quantitative Data and Physical Properties

The key physicochemical properties of Br-PEG3-CH2COOH are summarized in the table below. This information is essential for reaction planning, characterization, and quality control.

| Property | Value |

| Chemical Name | 1-(2-bromoethoxy)-2-(2-(carboxymethoxy)ethoxy)ethane |

| Synonyms | Br-PEG3-CH2COOH, Bromo-PEG3-acetic acid |

| CAS Number | 1346502-15-5 |

| Molecular Formula | C₈H₁₅BrO₅ |

| Molecular Weight | 271.11 g/mol |

| Appearance | Liquid |

| Purity | Typically ≥95% |

| Storage Conditions | -20°C, protected from light and moisture |

Suppliers and Purchasing Options

A variety of chemical suppliers offer Br-PEG3-CH2COOH for research and development purposes. The following table provides a non-exhaustive list of vendors and their typical product offerings. It is recommended to request a certificate of analysis from the supplier to ensure the quality and purity of the compound.

| Supplier | Typical Quantities Offered | Notes |

| MedchemExpress | 50 mg, 100 mg, 250 mg | Provides technical data sheets and cites relevant publications. |

| BroadPharm | 100 mg, 250 mg, 500 mg, 1 g | Offers NMR and SDS data online. |

| Sigma-Aldrich (Merck) | 50 mg | A well-established supplier with extensive quality control. |

| AxisPharm | Custom pricing available | Offers a range of PEG linkers and custom synthesis services. |

| Biorbyt | Inquire for details | Provides a general description of the product's application. |

| Ambeed | Inquire for details | Lists the compound as being for conjugation and crosslinking applications. |

Experimental Protocols: Synthesis of a PROTAC using Br-PEG3-CH2COOH

The following is a representative two-step experimental protocol for the synthesis of a PROTAC using Br-PEG3-CH2COOH. This protocol is based on established chemical principles for amide bond formation and nucleophilic substitution.

It is important to note that reaction conditions, including solvents, reagents, temperatures, and reaction times, may need to be optimized for specific target protein and E3 ligase ligands.

Step 1: Amide Coupling of Br-PEG3-CH2COOH to the Target Protein Ligand

This step involves the formation of an amide bond between the carboxylic acid of the linker and an amine-containing target protein ligand (POI-NH₂).

Materials:

-

Br-PEG3-CH2COOH

-

Target Protein Ligand with a primary or secondary amine (POI-NH₂)

-

Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

-

Anhydrous, amine-free solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Organic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve the amine-containing target protein ligand (POI-NH₂) (1.0 eq) and Br-PEG3-CH2COOH (1.1 eq) in anhydrous DMF.

-

Add the peptide coupling reagent, for example, HATU (1.2 eq), to the solution.

-

Add DIPEA (3.0 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature under an inert atmosphere for 4-16 hours.

-

Monitor the reaction progress by an appropriate analytical technique, such as LC-MS or TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting intermediate (POI-linker) by flash column chromatography.

Step 2: Conjugation of the POI-Linker Intermediate to the E3 Ligase Ligand

This step involves the nucleophilic substitution of the bromide on the POI-linker intermediate with a nucleophilic group (e.g., an amine or thiol) on the E3 ligase ligand (E3-Nu).

Materials:

-

POI-linker intermediate from Step 1

-

E3 Ligase Ligand with a nucleophilic group (E3-Nu)

-

Anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile)

-

Base (if required, e.g., Potassium carbonate or DIPEA)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve the POI-linker intermediate (1.0 eq) and the E3 ligase ligand (E3-Nu) (1.2 eq) in anhydrous DMF.

-

If the nucleophile is an amine, a non-nucleophilic base such as DIPEA (2.0-3.0 eq) may be added to facilitate the reaction. If the nucleophile is a thiol, a milder base like potassium carbonate may be used.

-

Stir the reaction mixture at a temperature ranging from room temperature to 80°C, depending on the reactivity of the substrates.

-

Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final PROTAC molecule by preparative HPLC to obtain a high-purity product.

-

Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Visualizing the Role of Br-PEG3-CH2COOH in PROTACs

The following diagrams, generated using the DOT language, illustrate the structure of Br-PEG3-CH2COOH and its role in PROTAC synthesis and function.

Caption: Chemical structure of the Br-PEG3-CH2COOH linker.

Navigating the Frontier of Bioconjugation: A Technical Guide to the Safe Handling of Br-PEG3-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Br-PEG3-CH2COOH, represents a critical tool in the advancement of targeted therapeutics and novel drug modalities. Its unique structure, featuring a reactive bromo group and a carboxyl group connected by a flexible triethylene glycol (PEG) spacer, enables the precise conjugation of molecules, paving the way for innovations in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of the safety and handling guidelines for Br-PEG3-CH2COOH, ensuring its effective and safe use in the laboratory.

Core Properties and Specifications

| Property | Value | Source |

| Chemical Name | 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetic acid | N/A |

| Synonyms | Bromo-PEG3-acid | [1][2] |

| CAS Number | 782475-35-8 | [3] |

| Molecular Formula | C₉H₁₇BrO₅ | [3] |

| Molecular Weight | 285.13 g/mol | [3] |

| Appearance | Liquid | |

| Storage Temperature | -20°C |

Health and Safety Precautions

Given the absence of a specific MSDS, a conservative approach to handling, based on the known reactivity of its functional groups (bromo and carboxylic acid), is strongly recommended. The following guidelines are based on standard laboratory safety protocols for similar chemical entities.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. It is advisable to double-glove.

-

Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

Handling and Storage:

-

Storage: Store the compound in a tightly sealed container at the recommended temperature of -20°C to maintain its integrity.

-

Handling: Avoid direct contact with skin, eyes, and clothing. Do not breathe vapors or mist. All handling of the neat compound should occur within a certified chemical fume hood.

-

In case of exposure:

-

Skin contact: Immediately wash the affected area with copious amounts of soap and water.

-

Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Experimental Protocols: General Workflow for Bioconjugation

The primary application of Br-PEG3-CH2COOH is in bioconjugation, where it serves as a linker to connect two different molecules, such as an antibody and a cytotoxic drug in an ADC. A generalized workflow for such an experiment is outlined below.

Caption: General experimental workflow for bioconjugation using Br-PEG3-CH2COOH.

Role in Advanced Drug Development

Br-PEG3-CH2COOH is instrumental in the synthesis of complex therapeutic molecules. Its hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. The bromo group acts as a good leaving group for nucleophilic substitution reactions, while the carboxylic acid can be activated to form a stable amide bond with primary amines.

Application in PROTAC Synthesis

In the context of PROTACs, Br-PEG3-CH2COOH can serve as a versatile linker to connect a ligand for an E3 ubiquitin ligase and a ligand for a target protein. This proximity induces the ubiquitination and subsequent degradation of the target protein.

Caption: Logical relationship of Br-PEG3-CH2COOH as a linker in a PROTAC molecule.

Disposal Considerations

Waste containing Br-PEG3-CH2COOH should be treated as hazardous chemical waste. Dispose of the material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

This technical guide is intended to provide a framework for the safe and effective use of Br-PEG3-CH2COOH in a research and development setting. As with any chemical reagent, it is imperative to exercise caution, adhere to established safety protocols, and consult with your institution's environmental health and safety department for specific guidance.

References

An In-depth Technical Guide to CAS Number 1346502-15-5 (Br-PEG3-CH2COOH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 1346502-15-5, chemically known as 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetic acid and commonly referred to as Br-PEG3-CH2COOH, is a heterobifunctional chemical compound. Its structure incorporates a bromo group at one end and a carboxylic acid at the other, connected by a three-unit polyethylene glycol (PEG) linker. This molecule has gained significant attention in the field of chemical biology and drug discovery, primarily for its role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are novel therapeutic agents that utilize the cell's own protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins associated with disease. The linker component of a PROTAC is crucial as it connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting ligand, and its composition and length significantly influence the efficacy and pharmacokinetic properties of the resulting PROTAC. The hydrophilic nature of the PEG chain in Br-PEG3-CH2COOH enhances the solubility of the PROTAC molecule, a critical factor in drug development.[1][2]

This technical guide provides a comprehensive overview of the properties and uses of CAS number 1346502-15-5, with a focus on its application in PROTAC synthesis.

Chemical and Physical Properties

Br-PEG3-CH2COOH is typically available as a liquid. The following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| CAS Number | 1346502-15-5 | [3] |

| Synonyms | 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetic acid, Bromo-PEG3-acetic acid | [4][5] |

| Molecular Formula | C8H15BrO5 | |

| Molecular Weight | 271.11 g/mol | |

| Appearance | Liquid | |

| Storage Temperature | Inert atmosphere, 2-8°C | |

| Purity | Typically ≥95% |

Synthesis

Applications in PROTAC Synthesis

The primary application of Br-PEG3-CH2COOH is as a linker in the modular synthesis of PROTACs. The bifunctional nature of this molecule allows for the sequential or convergent attachment of a target protein ligand and an E3 ligase ligand.

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs function by hijacking the ubiquitin-proteasome system (UPS) to induce the degradation of a target protein. The key steps in this pathway are:

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Degradation : The polyubiquitinated target protein is recognized by the 26S proteasome, a large protein complex that functions as the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the target protein into small peptides, and the ubiquitin molecules are recycled.

References

The Pivotal Role of PEG Linkers in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. While the choice of ligands dictates target specificity and E3 ligase engagement, the linker is far from a passive spacer. Its composition, length, and flexibility are critical determinants of a PROTAC's overall efficacy, influencing ternary complex formation, degradation efficiency, and pharmacokinetic properties.

Among the various linker types, polyethylene glycol (PEG) linkers have garnered significant attention and widespread use in PROTAC design. Their inherent hydrophilicity, biocompatibility, and tunable length make them an attractive choice for optimizing PROTAC performance. This in-depth technical guide will explore the multifaceted role of PEG linkers in PROTAC design, providing a comprehensive overview of their impact on key biological activities, detailed experimental protocols for their evaluation, and quantitative data to guide rational design strategies.

The Influence of PEG Linkers on PROTAC Activity

The linker in a PROTAC molecule plays a crucial role in orchestrating the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[1][2] The length and flexibility of the PEG linker directly impact the spatial arrangement and orientation of the POI and the E3 ligase, thereby influencing the stability and cooperativity of the ternary complex.

An optimal PEG linker length is essential for potent PROTAC activity. A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[2] Conversely, an excessively long linker can result in a highly flexible molecule, which may lead to an entropic penalty upon binding and a decrease in the effective concentration required for ternary complex formation, potentially leading to unproductive binding modes.[1]

The hydrophilicity imparted by the PEG chain can significantly improve the solubility and cell permeability of the PROTAC molecule, addressing a common challenge in the development of these relatively large molecules.[3] This enhanced solubility can improve a PROTAC's pharmacokinetic profile, leading to better oral absorption and bioavailability.

Quantitative Analysis of PEG Linker Length on PROTAC Efficacy

Systematic variation of the PEG linker length is a critical step in PROTAC optimization. The following tables summarize quantitative data from published studies, illustrating the impact of linker length on degradation potency (DC50) and maximal degradation (Dmax).

| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| Tank-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | < 12 | No degradation | - | |

| Tank-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | 12 - 29 | Submicromolar | - | |

| Tank-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | 21 | 3 | 96 | |

| Tank-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | 29 | 292 | 76 |

| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | Degradation Efficacy | Reference |

| Estrogen Receptor α (ERα) | VHL | PEG | 12 | Effective | |

| Estrogen Receptor α (ERα) | VHL | PEG | 16 | More Potent |

| Target Protein | E3 Ligase | Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) | Reference |

| Androgen Receptor (AR) | VHL | Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation |

| E3 Ligase | Linker Composition | CRBN Degradation in HEK293T cells | Reference |

| CRBN | Nine-atom alkyl chain | Concentration-dependent decrease |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures involved in PROTAC research is crucial for a clear understanding. The following diagrams, generated using the Graphviz DOT language, illustrate the PROTAC mechanism of action, a general experimental workflow for evaluating PROTAC efficacy, and the logical relationship between linker properties and PROTAC activity.

PROTAC Mechanism of Action

References

The Role of Br-PEG3-CH2COOH in Advancing Protein Degradation Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. At the heart of many TPD strategies, particularly those involving proteolysis-targeting chimeras (PROTACs), is the linker element that connects a target-binding ligand to an E3 ubiquitin ligase-recruiting ligand. This technical guide provides an in-depth exploration of Br-PEG3-CH2COOH, a bifunctional PEG-based linker, and its application in the synthesis and evaluation of PROTACs for protein degradation studies. We will delve into its chemical properties, provide detailed experimental protocols for PROTAC synthesis and characterization, present quantitative data on the degradation of key therapeutic targets, and visualize the underlying biological pathways.

Introduction to Br-PEG3-CH2COOH: A Versatile PROTAC Linker

Br-PEG3-CH2COOH is a heterobifunctional linker featuring a bromo group at one terminus and a carboxylic acid at the other, connected by a three-unit polyethylene glycol (PEG) chain. This specific architecture makes it a valuable tool for the synthesis of PROTACs.

-

Bromo Group: The alkyl bromide serves as a reactive handle for nucleophilic substitution reactions, commonly with amine or thiol functionalities on a target protein ligand or an E3 ligase ligand.

-

Carboxylic Acid Group: The carboxylic acid can be activated to form a stable amide bond with an amine group on the corresponding binding ligand.

-

PEG Chain: The hydrophilic tri-PEG spacer enhances the aqueous solubility of the resulting PROTAC molecule, a crucial factor for improving cell permeability and overall pharmacokinetic properties. The length of the PEG linker is also a critical parameter that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), thereby affecting degradation efficiency.

The PROTAC Mechanism: Hijacking the Ubiquitin-Proteasome System

PROTACs are designed to induce the degradation of a specific protein of interest (POI) by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).

Experimental Protocols

Synthesis of a BRD4-Targeting PROTAC using Br-PEG3-CH2COOH

This protocol describes the synthesis of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4) by linking the BRD4 inhibitor JQ1 to the Cereblon (CRBN) E3 ligase ligand, pomalidomide, using the Br-PEG3-CH2COOH linker.

Materials:

-

JQ1-amine derivative

-

Pomalidomide-amine derivative

-

Br-PEG3-CH2COOH

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO3)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Activation of Br-PEG3-CH2COOH:

-

Dissolve Br-PEG3-CH2COOH (1 eq.), DCC (1.1 eq.), and NHS (1.1 eq.) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 4 hours to form the NHS ester.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

-

Coupling with Pomalidomide-amine:

-

To the activated linker solution, add pomalidomide-amine (1 eq.) and TEA (2 eq.).

-

Stir the reaction at room temperature overnight.

-

After completion, dilute the reaction mixture with water and extract with DCM.

-

Wash the organic layer with saturated NaHCO3 solution and brine.

-

Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain the pomalidomide-PEG3-Br intermediate.

-

-

Coupling with JQ1-amine:

-

Dissolve the pomalidomide-PEG3-Br intermediate (1 eq.), JQ1-amine (1.1 eq.), and DIPEA (3 eq.) in anhydrous DMF.

-

Heat the reaction mixture to 80 °C and stir for 24 hours.

-

Monitor the reaction by LC-MS.

-

After completion, dilute with water and extract with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over MgSO4, filter, and concentrate.

-

Purify the final PROTAC product by preparative HPLC.

-

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

Materials:

-

Cell line expressing the target protein (e.g., VCaP for Androgen Receptor, Mino for BTK, MM1.S for BRD4)

-

PROTAC stock solution (in DMSO)

-

Cell culture medium

-

PBS (phosphate-buffered saline)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (against target protein and loading control, e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate and imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 18-24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Quantify protein concentration using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot with ECL substrate and capture the image.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the target protein signal to the loading control.

-

Calculate the percentage of protein remaining relative to the vehicle control.

-

Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

-

In Vitro Ubiquitination Assay

Materials:

-

Recombinant purified target protein, E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex (e.g., VHL or CRBN complex)

-

Ubiquitin

-

ATP

-

PROTAC

-

Ubiquitination reaction buffer

-

Anti-ubiquitin antibody and antibody against the target protein

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the E1, E2, E3 ligase, ubiquitin, and ATP in the reaction buffer.

-

Add the target protein and varying concentrations of the PROTAC.

-

Incubate the reaction at 37°C for 1-2 hours.

-

-

Detection of Ubiquitination:

-

Stop the reaction by adding Laemmli buffer.

-

Analyze the reaction mixture by Western blotting using an anti-ubiquitin antibody to detect the formation of a high molecular weight smear or distinct polyubiquitinated bands of the target protein. An antibody against the target protein can also be used to observe the shift in molecular weight.

-

Quantitative Data Presentation

The efficacy of PROTACs is typically quantified by their DC50 and Dmax values. Below is a summary of representative data for PROTACs utilizing PEG linkers targeting key cancer-related proteins.

| Target Protein | PROTAC Example | E3 Ligase Recruited | Cell Line | DC50 | Dmax (%) |

| BRD4 | ARV-825 (PEG-based linker) | CRBN | MM1.S | < 1 nM | > 95% |

| BTK | Compound 15 (Ibrutinib-based with PEG linker) | CRBN | Mino | 3.18 nM | > 99%[1] |

| Androgen Receptor (AR) | ARD-61 (PEG-based linker) | VHL | LNCaP | ~1 nM | > 90%[2] |

Signaling Pathways and Visualization

PROTAC-mediated degradation of key proteins can have profound effects on downstream signaling pathways, making it a powerful tool for cancer therapy.

BRD4 Degradation and its Impact on the c-MYC Signaling Pathway

BRD4 is a key transcriptional co-activator that plays a critical role in the expression of several oncogenes, most notably c-MYC. Degradation of BRD4 by PROTACs leads to the downregulation of c-MYC, which in turn inhibits cell proliferation and induces apoptosis in cancer cells.[3][4]

BTK Degradation and its Effect on the NF-κB Signaling Pathway

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway. Its degradation by PROTACs can effectively block downstream signaling, including the NF-κB pathway, which is vital for the survival and proliferation of B-cell malignancies.[1]

Androgen Receptor Degradation and Downstream Signaling

The androgen receptor (AR) is a primary driver of prostate cancer. PROTAC-mediated degradation of AR can overcome resistance to traditional AR antagonists by eliminating the receptor protein, thereby shutting down AR-dependent gene transcription and inhibiting tumor growth.

Conclusion

Br-PEG3-CH2COOH is a highly versatile and valuable tool in the development of PROTACs for targeted protein degradation. Its defined structure, with reactive handles for conjugation and a beneficial PEG spacer, facilitates the synthesis of potent and cell-permeable protein degraders. The experimental protocols and data presented in this guide provide a framework for researchers to design, synthesize, and evaluate novel PROTACs for a wide range of therapeutic targets. As the field of targeted protein degradation continues to expand, the strategic use of well-designed linkers like Br-PEG3-CH2COOH will be paramount to the development of the next generation of transformative medicines.

References

- 1. Discovery of new anti-inflammatory PROTACs acting through BTK degradation | BioWorld [bioworld.com]

- 2. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Connection: An In-depth Technical Guide to Bifunctional Linkers in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Bifunctional Linker

In the intricate landscape of chemical biology and targeted therapeutics, bifunctional linkers serve as the essential bridge, connecting distinct molecular entities to create novel conjugates with tailored functionalities. These linkers are not merely passive spacers; they are meticulously designed chemical structures that profoundly influence the stability, efficacy, and pharmacokinetic properties of pioneering drug modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] An ideal linker must maintain a stable connection between its payloads in systemic circulation to minimize off-target toxicity, while enabling the efficient release or optimal spatial orientation of the active components at the desired site of action.[3] This technical guide provides a comprehensive overview of the core principles of bifunctional linkers, their diverse applications, detailed experimental protocols for their use, and quantitative data to inform rational design and selection.

Types of Bifunctional Linkers: A Tale of Two Strategies

Bifunctional linkers are broadly classified into two main categories: cleavable and non-cleavable. The choice between these two strategies is a critical decision in the design of a bioconjugate, directly impacting its mechanism of action and therapeutic window.[4][5]

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers are designed to be stable in the bloodstream but to break down and release their payload in response to specific triggers within the tumor microenvironment or inside the target cell. This targeted release mechanism can enhance the therapeutic index by concentrating the active molecule at the site of action.

There are three primary mechanisms for cleavable linkers:

-

Enzyme-Cleavable Linkers: These linkers incorporate peptide sequences that are substrates for enzymes, such as cathepsin B, which are overexpressed in the lysosomes of tumor cells. The valine-citrulline (Val-Cit) dipeptide is a widely used example, renowned for its high stability in plasma and efficient cleavage within target cells.

-

pH-Sensitive Linkers: Linkers containing acid-labile groups, like hydrazones, are designed to be stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.0) and lysosomes (pH ~4.8).

-

Glutathione-Sensitive Linkers: These linkers utilize disulfide bonds that are selectively cleaved in the highly reducing intracellular environment, where the concentration of glutathione is significantly higher than in the bloodstream.

Non-Cleavable Linkers: Stability and Controlled Degradation

Non-cleavable linkers form a stable covalent bond between the two conjugated molecules. The release of the payload from these linkers relies on the complete lysosomal degradation of the carrier molecule, such as an antibody in an ADC. This approach generally leads to improved plasma stability and a more predictable pharmacokinetic profile. A common example is the thioether linkage formed by the reaction of a maleimide group with a thiol.

Applications of Bifunctional Linkers

The versatility of bifunctional linkers has propelled the development of sophisticated therapeutic and research tools.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug. The linker is a critical component that dictates the stability of the ADC in circulation and the mechanism of payload release. Cleavable linkers in ADCs can lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors. Non-cleavable linkers, conversely, limit the bystander effect and are often associated with a better safety profile.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker in a PROTAC is not just a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the POI and the E3 ligase. The length and composition of the linker are critical parameters that must be optimized to achieve efficient protein degradation.

Data Presentation: A Comparative Analysis of Linker Performance

The selection of a linker has a profound impact on the performance of a bifunctional molecule. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Comparative Performance of ADC Linkers

| Linker Type | Example | Payload | Target Cell Line | IC50 | Plasma Stability | Key Feature |

| Cleavable | ||||||

| Enzyme-Sensitive | Val-Cit | MMAE | Various | nM range | High | Susceptible to lysosomal proteases like Cathepsin B. |

| pH-Sensitive | Hydrazone | Doxorubicin | Various | Sub-µM to µM range | Moderate | Cleaved in the acidic environment of endosomes/lysosomes. |

| Disulfide | SPDB | DM4 | Various | nM range | Moderate | Cleaved by intracellular glutathione. |

| Non-Cleavable | ||||||

| Thioether | SMCC | DM1 | Various | nM range | Very High | Payload is released upon complete lysosomal degradation of the antibody. |

Note: IC50 values are highly dependent on the specific antibody, payload, target antigen expression levels, and experimental conditions. This table provides a general comparison.

Table 2: Impact of PROTAC Linker Length on Degradation Efficacy

| PROTAC Target | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | VHL | PEG/Alkyl | ~12 | >1000 | <20 | |

| BRD4 | VHL | PEG/Alkyl | ~16 | <100 | >80 | |

| BRD4 | VHL | PEG/Alkyl | ~20 | >500 | ~40 | |

| Estrogen Receptor | VHL | Pentapeptide | 9 | ~100 | ~70 | |

| Estrogen Receptor | VHL | Pentapeptide | 12 | <50 | >80 | |

| Estrogen Receptor | VHL | Pentapeptide | 16 | <50 | >80 | |

| Estrogen Receptor | VHL | Pentapeptide | 19 | >250 | <50 | |

| Estrogen Receptor | VHL | Pentapeptide | 21 | >500 | <20 |

Note: DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are key metrics for PROTAC efficacy. Optimal linker length is target- and E3 ligase-dependent.

Experimental Protocols

Detailed methodologies are crucial for the synthesis, conjugation, and evaluation of bifunctional linkers and their conjugates.

Protocol 1: Synthesis of a Cleavable Linker-Payload (MC-Val-Cit-PAB-MMAE)

This protocol outlines the multi-step synthesis of a widely used enzyme-cleavable linker-payload.

Materials:

-

Fmoc-Val-Cit-PAB-OH

-

Monomethyl auristatin E (MMAE)

-

Maleimidocaproic acid (MC)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Dipea (N,N-Diisopropylethylamine)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

HPLC for purification

Procedure:

-

Coupling of Fmoc-Val-Cit-PAB-OH to MMAE: a. Dissolve Fmoc-Val-Cit-PAB-OH and MMAE in anhydrous DMF. b. Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) to the solution. c. Stir the reaction at room temperature and monitor its progress by HPLC. d. Upon completion, purify the product (Fmoc-Val-Cit-PAB-MMAE) by preparative HPLC.

-

Fmoc Deprotection: a. Dissolve the purified Fmoc-Val-Cit-PAB-MMAE in DMF. b. Add piperidine to the solution to remove the Fmoc protecting group. c. Monitor the reaction by HPLC. d. Once complete, the product (H2N-Val-Cit-PAB-MMAE) is typically used in the next step without further purification.

-

Coupling of Maleimidocaproic Acid (MC): a. Activate maleimidocaproic acid by reacting it with NHS and DCC in a solvent like DCM to form the MC-NHS ester. b. Dissolve the H2N-Val-Cit-PAB-MMAE from the previous step in DMF. c. Add the MC-NHS ester to the solution and stir at room temperature. d. Monitor the reaction by HPLC. e. Upon completion, purify the final product, MC-Val-Cit-PAB-MMAE, by preparative HPLC.

Protocol 2: Antibody Conjugation and Purification

This protocol describes the conjugation of a thiol-reactive linker-payload to an antibody.

Materials:

-

Purified monoclonal antibody

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

MC-Val-Cit-PAB-MMAE (or other maleimide-functionalized linker-payload)

-

Phosphate-buffered saline (PBS) with EDTA

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Antibody Reduction: a. Prepare the antibody solution in a suitable buffer (e.g., PBS with EDTA). b. Add a molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds. c. Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours). d. Remove excess TCEP using a desalting column.

-

Conjugation: a. Immediately add the maleimide-activated linker-payload (e.g., MC-Val-Cit-PAB-MMAE) to the reduced antibody. b. Incubate the reaction at room temperature for 1-2 hours. c. Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.

-

Purification: a. Purify the ADC using a size-exclusion chromatography (SEC) column to remove unconjugated linker-payload and other small molecules.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average number of drugs conjugated to an antibody.

Materials:

-

Purified ADC

-

HIC column (e.g., Butyl-NPR)

-

HPLC system

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

Procedure:

-

Sample Preparation: Dilute the ADC sample in Mobile Phase A.

-

HPLC Analysis: a. Equilibrate the HIC column with Mobile Phase A. b. Inject the ADC sample. c. Elute the different drug-loaded species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B). d. Monitor the elution profile at 280 nm.

-

Data Analysis: a. Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.). b. Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * Number of Drugs in Species) / 100

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of an ADC to kill target cells.

Materials:

-

Target (antigen-positive) and control (antigen-negative) cell lines

-

96-well plates

-

ADC and unconjugated antibody

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the target and control cells in 96-well plates and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium and add them to the cells. Include untreated cells as a control.

-

Incubation: Incubate the plates for a specified period (e.g., 72-120 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.

Protocol 5: Western Blot Analysis of PROTAC-Mediated Protein Degradation

Western blotting is a common method to quantify the degradation of a target protein induced by a PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat cells with varying concentrations of the PROTAC for a specified time. Include a vehicle-treated control.

-

Cell Lysis: Lyse the cells and collect the protein lysates.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody against the target protein. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody. d. Repeat the process for the loading control antibody.

-

Detection and Analysis: a. Apply the chemiluminescent substrate and capture the signal using an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the target protein levels to the loading control. d. Calculate the percentage of protein degradation relative to the vehicle-treated control. e. Generate a dose-response curve to determine the DC50 and Dmax values.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to bifunctional linkers.

Caption: Mechanism of action for a typical Antibody-Drug Conjugate (ADC).

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Caption: A typical experimental workflow for comparing different ADC linkers.

Conclusion: The Future of Bifunctional Linkers

The field of bifunctional linkers is continuously evolving, with ongoing research focused on the development of novel linker chemistries that offer enhanced stability, greater control over payload release, and improved therapeutic indices. "Smart" linkers that respond to multiple stimuli within the tumor microenvironment and linkers with improved physicochemical properties to optimize the drug-like characteristics of PROTACs are areas of active investigation. A deep understanding of the interplay between the linker, the conjugated molecules, and the biological system is paramount for the successful design and development of the next generation of targeted therapies. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to navigate this complex and exciting field.

References

- 1. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antibody-Drug Conjugation using Br-PEG3-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker molecule that connects these two components is critical to the ADC's stability, efficacy, and pharmacokinetic profile. This document provides detailed application notes and protocols for the use of Br-PEG3-CH2COOH, a heterobifunctional polyethylene glycol (PEG) linker, in the development of ADCs.

The Br-PEG3-CH2COOH linker offers a discrete PEG spacer (n=3) that enhances hydrophilicity, which can mitigate aggregation issues often associated with hydrophobic drug payloads.[1] Its heterobifunctional nature, possessing a bromo group and a carboxylic acid, allows for a controlled, two-step conjugation process. The carboxylic acid can be activated to react with amine groups, such as those on a cytotoxic payload, while the bromo group can react with nucleophiles like the thiol group of a cysteine residue on the antibody.[2][3] This sequential approach minimizes the formation of undesirable byproducts.[4]

Data Presentation

The following tables summarize representative quantitative data for ADCs developed with PEG linkers. While specific data for the Br-PEG3-CH2COOH linker is not extensively available in the public domain, the following data for similar PEG linkers illustrates the impact of PEGylation on ADC properties.

Table 1: Impact of PEG Linker Length on ADC Clearance

| Linker | Clearance (mL/day/kg) |

| No PEG | ~15 |

| PEG2 | ~10 |

| PEG4 | ~7 |

| PEG8 | ~5 |

| PEG12 | ~5 |

| PEG24 | ~5 |

Data adapted from studies on ADCs with varying PEG linker lengths, demonstrating that increasing PEG length generally decreases systemic clearance, leading to longer circulation times.[5]

Table 2: In Vitro Cytotoxicity of Affibody-Drug Conjugates with and without PEG Linkers

| Conjugate | In Vitro Cytotoxicity Reduction (fold) |

| No PEG Linker | 1 |

| 4 kDa PEG Linker | 4.5 |

| 10 kDa PEG Linker | 22 |

This data, from a study on affibody-drug conjugates, highlights that while PEGylation can improve pharmacokinetics, it may also impact in vitro potency, a factor to consider in ADC design.

Table 3: Pharmacokinetic Parameters of Different Drug-to-Antibody Ratio (DAR) Species

| DAR Species | Half-life (days) |

| DAR 2 | 8.5 |

| DAR 4 | 7.2 |

| DAR 8 | 4.1 |

This table illustrates a common trend where higher DAR values can lead to faster clearance and shorter half-lives of ADCs.

Experimental Protocols

The following protocols outline a general two-step method for the conjugation of a cytotoxic drug to an antibody using the Br-PEG3-CH2COOH linker.

Protocol 1: Synthesis of the Drug-Linker Conjugate

This protocol describes the conjugation of a drug containing a primary amine to the carboxylic acid moiety of the Br-PEG3-CH2COOH linker.

Materials:

-

Br-PEG3-CH2COOH linker

-

Amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE)

-